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molecular formula C5H8F2O3 B8450033 (5,5-Difluoro-1,3-dioxan-2-yl)methanol

(5,5-Difluoro-1,3-dioxan-2-yl)methanol

Cat. No. B8450033
M. Wt: 154.11 g/mol
InChI Key: UXKITILKIDXRLM-UHFFFAOYSA-N
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Patent
US07425634B2

Procedure details

A mixture of 2-((benzyloxy)methyl)-5,5-difluoro-1,3-dioxane (930 mg, 3.81 mmol), 20% palladium hydroxide (353 mg), and ethyl acetate (30 ml) was stirred in a hydrogen atmosphere at room temperature for 4 hours and 25 minutes. The reaction mixture was filtrated and the filtrate was concentrated under reduced pressure to obtain the title compound (572 mg, 97.4%) as a colorless oil.
Quantity
930 mg
Type
reactant
Reaction Step One
Quantity
353 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97.4%

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][CH:10]1[O:15][CH2:14][C:13]([F:17])([F:16])[CH2:12][O:11]1)C1C=CC=CC=1.[H][H]>[OH-].[Pd+2].[OH-].C(OCC)(=O)C>[F:16][C:13]1([F:17])[CH2:14][O:15][CH:10]([CH2:9][OH:8])[O:11][CH2:12]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
930 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1OCC(CO1)(F)F
Name
Quantity
353 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1(COC(OC1)CO)F
Measurements
Type Value Analysis
AMOUNT: MASS 572 mg
YIELD: PERCENTYIELD 97.4%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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